

2-Fluoro-DL-phenylglycine chemical properties and structure

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Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

Cat. No.: B1296894

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An In-depth Technical Guide to **2-Fluoro-DL-phenylglycine**: Chemical Properties and Structure

Introduction

2-Fluoro-DL-phenylglycine is a non-proteinogenic α -amino acid, a fluorinated derivative of phenylglycine. The presence of a fluorine atom on the phenyl ring introduces unique electronic properties that can significantly influence the conformation and biological activity of peptides into which it is incorporated. This modification can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for medicinal chemists and drug development professionals in the design of novel therapeutics, including antivirals and anticancer agents.^[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties

The key chemical and physical properties of **2-Fluoro-DL-phenylglycine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO ₂	[2] [3] [4]
Molecular Weight	169.15 g/mol	[3] [4]
Melting Point	290 °C (sublimes)	[4] [5]
Appearance	White to pale cream crystalline powder	
Solubility	Sparingly soluble in water. Solubility is influenced by pH. [6]	
Flash Point	>110 °C	[5]
Assay	≥97%	[5]

Chemical Structure

The structural identifiers for **2-Fluoro-DL-phenylglycine** are detailed below, providing standardized representations for this molecule.

Identifier	Value	Source
IUPAC Name	2-amino-2-(2-fluorophenyl)acetic acid	
Synonyms	(2-Fluorophenyl)glycine, alpha-amino-2-fluorobenzeneacetic acid	[4]
CAS Number	84145-28-8	[3][4]
SMILES String	<chem>NC(C(O)=O)c1ccccc1F</chem>	[4]
InChI	1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)	[4]
InChI Key	CGNMJIBUVDGMIY-UHFFFAOYSA-N	[4]

Experimental Protocols

Synthesis of Peptides Containing 2-Fluoro-DL-phenylglycine via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **2-Fluoro-DL-phenylglycine** into a peptide chain is commonly achieved using solid-phase peptide synthesis (SPPS). The following is a generalized protocol using Boc (tert-butyloxycarbonyl) protection chemistry.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
- Drain the DCM.

2. First Amino Acid Loading:

- The first Boc-protected amino acid is coupled to the resin. For Merrifield resin, the cesium salt method is often employed.

- The Boc-amino acid cesium salt is dissolved in dimethylformamide (DMF) and added to the swollen resin.
- The mixture is heated at 50°C for 12-24 hours.
- The resin is then washed thoroughly with DMF, followed by DCM, and dried under a vacuum.

3. Peptide Chain Elongation (Cyclical Process):

- Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.
 - Swell the peptide-resin in DCM.
 - Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, then drain.
 - Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.
 - Wash the resin thoroughly with DCM.[\[7\]](#)
- Neutralization:
 - Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. Repeat this step.[\[7\]](#)
- Coupling of Boc-**2-Fluoro-DL-phenylglycine**:
 - In a separate vessel, dissolve Boc-**2-Fluoro-DL-phenylglycine** (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.
 - Add DIEA (6 equivalents) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or a second coupling may be needed due to potential steric hindrance.

- Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.[\[7\]](#)
- Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

- Dry the final peptide-resin thoroughly under vacuum.
- Place the dried peptide-resin in a hydrofluoric acid (HF) reaction vessel.
- Add a scavenger, such as anisole (typically 5-10% v/v).
- Cool the reaction vessel to between -5 and 0°C.
- Carefully add anhydrous HF (approximately 10 mL per gram of resin).
- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under a vacuum.[\[7\]](#)

5. Peptide Precipitation and Washing:

- Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
- Filter and dry the crude peptide.[\[7\]](#)

Analysis by High-Performance Liquid Chromatography (HPLC)

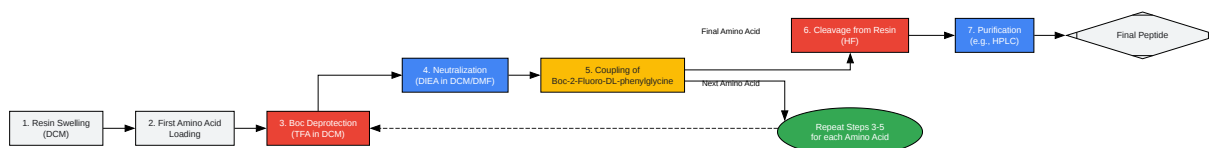
The purity of the synthesized peptide can be assessed using HPLC.

- Mobile Phase: A common mobile phase consists of a gradient of methanol and an aqueous buffer, such as monosodium phosphate (20 mmol/L). An example composition is a 1:9 ratio of methanol to buffer.

- Flow Rate: A typical flow rate is 1 mL/min.
- Detection: The peptide can be detected by UV absorbance at 260 nm.
- A standard curve for a reference standard of the peptide should be generated to quantify the concentration in the sample.[8]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing **2-Fluoro-DL-phenylglycine**.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

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